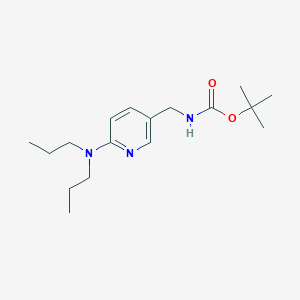
2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromophenyl ketone and a thiourea derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathways Involved: The compound could influence pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenyl-2-(dimethylamino)thiazol-5-yl)acetic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-(4-Chlorophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid: Contains a chlorine atom instead of bromine, potentially leading to different chemical properties.
2-(4-(4-Methylphenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid: Features a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the bromine atom in 2-(4-(4-Bromophenyl)-2-(dimethylamino)thiazol-5-yl)acetic acid may confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H13BrN2O2S |
|---|---|
Molekulargewicht |
341.23 g/mol |
IUPAC-Name |
2-[4-(4-bromophenyl)-2-(dimethylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H13BrN2O2S/c1-16(2)13-15-12(10(19-13)7-11(17)18)8-3-5-9(14)6-4-8/h3-6H,7H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
LBRGAKHLKVVDBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


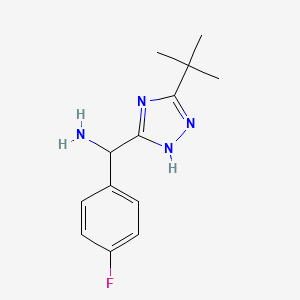
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)


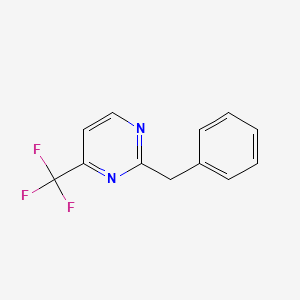
![3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11792548.png)
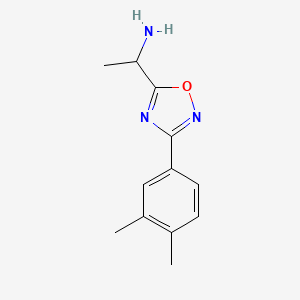
![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)



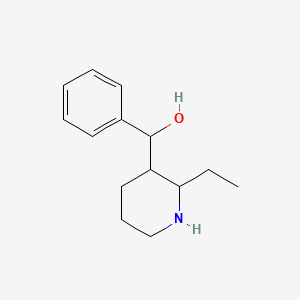
![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)
